molecular formula C8H7BrN2 B1288661 6-Bromo-3-methyl-1H-indazole CAS No. 7746-27-2

6-Bromo-3-methyl-1H-indazole

Cat. No.: B1288661
CAS No.: 7746-27-2
M. Wt: 211.06 g/mol
InChI Key: PUVRYFUBGFMXMW-UHFFFAOYSA-N
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Description

6-Bromo-3-methyl-1H-indazole (CAS 7746-27-2) is a halogenated indazole derivative with a bromine atom at position 6 and a methyl group at position 3 of the indazole core. Its molecular formula is C₈H₇BrN₂, with an average molecular weight of 211.06 g/mol. This compound is widely utilized as a key intermediate in pharmaceutical and agrochemical synthesis, particularly in the development of kinase inhibitors and anti-cancer agents . Its synthesis typically involves cyclization reactions, such as the treatment of hydrazine hydrate with substituted acetophenones in ethylene glycol, yielding up to 72% under optimized conditions .

Properties

IUPAC Name

6-bromo-3-methyl-2H-indazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7BrN2/c1-5-7-3-2-6(9)4-8(7)11-10-5/h2-4H,1H3,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PUVRYFUBGFMXMW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C2C=CC(=CC2=NN1)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7BrN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50612612
Record name 6-Bromo-3-methyl-2H-indazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50612612
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

211.06 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

7746-27-2
Record name 6-Bromo-3-methyl-2H-indazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50612612
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 6-Bromo-3-methyl-1H-indazole
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Preparation Methods

Steps:

  • Bromination : Introduction of the bromine atom at the 6th position using brominating agents like N-bromosuccinimide (NBS) or other halogen sources.
  • Cyclization : Formation of the indazole core through condensation reactions involving hydrazine derivatives.
  • Methylation : Methylation at the 3rd position using methylating agents such as methyl iodide or dimethyl sulfate.

Method 1: Using Nitroaromatic Precursors

This approach involves nitroaromatic compounds as starting materials, which are reduced and cyclized to form the indazole framework.

Reaction Conditions:

  • Starting Material : 6-Bromo-2-nitrotoluene.
  • Reduction : Catalytic hydrogenation or chemical reduction using iron powder in acidic media.
  • Cyclization : Reaction with hydrazine hydrate under reflux conditions.
  • Yield : Typically ranges between 70-85%.

Method 2: Tosylhydrazone Route

The tosylhydrazone method is widely used for synthesizing indazole derivatives due to its high regioselectivity.

Reaction Conditions:

  • Starting Material : Benzaldehyde derivative.
  • Reagents : Tosylhydrazine and brominating agents.
  • Reaction Steps :
    • Condensation of benzaldehyde with tosylhydrazine to form N-tosylhydrazone.
    • Cyclization under acidic or basic conditions to yield the indazole core.
    • Bromination at the 6th position using NBS or molecular bromine.
    • Methylation at the 3rd position using methyl iodide.
  • Yield : Approximately 75-90%.

Method 3: Direct Cyclization with Phenylhydrazines

This method uses phenylhydrazines directly in a one-pot reaction to form the indazole core.

Reaction Conditions:

  • Starting Material : Halogenated benzoic acid or benzoic anhydride derivatives.
  • Reagents :
    • Phenylhydrazine for cyclization.
    • Sulfuric acid or trifluoroacetic acid as catalysts.
    • Methyl iodide for methylation.
  • Steps :
    • Diazotization of phenylhydrazine followed by cyclization under controlled temperature (35–40°C).
    • Methylation at room temperature (20–25°C).
  • Yield : Moderate (60–75%) due to sensitivity of intermediates.

Optimization Parameters

Key Factors Affecting Yield:

  • Temperature Control :

    • Cyclization reactions are highly temperature-sensitive, with optimal results between 35–40°C.
    • Excessive heat can lead to decomposition or side product formation.
  • Solvent Selection :

    • Common solvents include methanol, ethanol, tetrahydrofuran (THF), and trifluoroacetic anhydride (TFAA).
    • Solvent choice impacts reaction kinetics and regioselectivity.
  • Reagent Purity :

    • High-purity starting materials and reagents minimize side reactions.
  • Reaction Time :

    • Prolonged reaction times can lead to degradation of sensitive intermediates.

Data Table: Summary of Preparation Methods

Method No. Starting Material Key Reagents Reaction Conditions Yield (%)
1 6-Bromo-2-nitrotoluene Hydrazine hydrate, Fe powder Reflux in acidic medium 70–85
2 Benzaldehyde derivative N-Tosylhydrazone, NBS, MeI Acid/base catalysis 75–90
3 Halogenated benzoic acid Phenylhydrazine, TFAA Room temperature diazotization 60–75

Chemical Reactions Analysis

Types of Reactions: 6-Bromo-3-methyl-1H-indazole can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Medicinal Chemistry

6-Bromo-3-methyl-1H-indazole has been investigated for its potential as a drug candidate due to its biological activities:

  • Anticancer Properties : Research indicates that this compound exhibits cytotoxic effects against various cancer cell lines. Mechanistic studies suggest that it may induce apoptosis through the activation of specific signaling pathways, making it a candidate for further development in cancer therapies .
  • Antimicrobial Activity : The compound has shown promise as an antimicrobial agent, particularly against drug-resistant bacterial strains. Its mechanism involves inhibiting essential enzymes such as DNA gyrase B, which is crucial for bacterial DNA replication .

Biological Research

The compound is also utilized in biological studies to explore its interactions with cellular targets:

  • Enzyme Inhibition Studies : Researchers have employed this compound to study enzyme inhibition mechanisms, which can lead to insights into metabolic pathways and potential therapeutic strategies .
  • Screening for Bioactivity : Its structure allows for the synthesis of derivatives that can be screened against various biological targets, potentially leading to the discovery of new therapeutic agents .

Material Science

In material science, this compound is used for developing advanced materials:

  • Polymer Synthesis : The unique properties of this compound make it suitable for creating polymers with specific electrical or thermal characteristics, which are valuable in electronics and materials engineering .

Case Studies

Several studies have documented the applications and efficacy of this compound:

StudyFocusFindings
Anticancer EvaluationDemonstrated cytotoxic effects on cancer cell lines; induced apoptosis via specific pathways.
Antimicrobial ActivityInhibited DNA gyrase B; effective against resistant bacterial strains.
Material DevelopmentUsed in synthesizing polymers with tailored properties for industrial applications.

Mechanism of Action

The mechanism of action of 6-Bromo-3-methyl-1H-indazole depends on its specific application. In medicinal chemistry, it may act by inhibiting specific enzymes or receptors. The bromine atom and the methyl group can influence the binding affinity and selectivity of the compound towards its molecular targets. Detailed studies on the molecular pathways involved are essential to understand its full mechanism of action .

Comparison with Similar Compounds

Comparative Analysis with Structural Analogues

Substituent Effects on Reactivity and Physicochemical Properties

The biological and chemical properties of indazole derivatives are highly influenced by substituent type, position, and electronic effects. Below is a comparative analysis of 6-Bromo-3-methyl-1H-indazole with its analogues:

Table 1: Key Structural and Functional Comparisons
Compound Name Substituents Molecular Formula Molecular Weight (g/mol) Key Properties/Applications Reference
This compound Br (C6), CH₃ (C3) C₈H₇BrN₂ 211.06 High-yield precursor for kinase inhibitors; moderate lipophilicity
6-Bromo-3-iodo-1H-indazole Br (C6), I (C3) C₇H₄BrIN₂ 322.93 Bulky iodine enhances halogen bonding; used in anti-cancer agent synthesis (71.2% yield)
6-Bromo-3-butyl-1H-indazole Br (C6), C₄H₉ (C3) C₁₁H₁₃BrN₂ 253.14 Increased lipophilicity; potential for CNS-targeting drugs
6-Bromo-3-methoxy-1H-indazole Br (C6), OCH₃ (C3) C₈H₇BrN₂O 227.06 Electron-donating methoxy group enhances solubility; used in heterocyclic synthesis
6-Bromo-3-(methylsulfonyl)-1H-indazole Br (C6), SO₂CH₃ (C3) C₈H₇BrN₂O₂S 283.12 Strong electron-withdrawing group; alters electrophilicity for nucleophilic substitutions
6-Bromo-4-fluoro-1H-indazole Br (C6), F (C4) C₇H₄BrFN₂ 215.02 Fluorine’s electronegativity improves binding affinity in receptor-targeted drugs
Key Observations:
  • Electronic Effects :
    • Electron-donating groups (e.g., -OCH₃) increase solubility but may reduce electrophilic reactivity.
    • Electron-withdrawing groups (e.g., -SO₂CH₃) enhance electrophilicity, facilitating nucleophilic aromatic substitutions .
  • Steric Effects :
    • Bulky substituents like iodine (-I) or butyl (-C₄H₉) hinder steric access to the indazole core, impacting binding to biological targets .

Biological Activity

6-Bromo-3-methyl-1H-indazole is a heterocyclic compound belonging to the indazole family, recognized for its diverse biological activities. This compound has garnered attention in medicinal chemistry due to its potential applications in cancer treatment, anti-inflammatory responses, and interactions with various biological pathways.

  • Molecular Formula : C8H7BrN2
  • Molecular Weight : 211.06 g/mol
  • Density : 1.654 g/cm³
  • Melting Point : 191–192 °C

The biological activity of this compound can be attributed to its interaction with specific molecular targets:

  • Target Kinases : This compound has been shown to inhibit various kinases, particularly those involved in cell proliferation and survival pathways. For instance, it can inhibit PI3Kδ, affecting downstream signaling pathways critical for cellular functions.
  • Enzyme Inhibition : It interacts with cytochrome P450 enzymes, impacting drug metabolism and pharmacokinetics of co-administered drugs .

Anticancer Properties

Research indicates that this compound exhibits significant anticancer activity:

  • Cell Viability : Studies have demonstrated that this compound can hinder the viability of several human cancer cell lines, inducing apoptosis through the activation of pro-apoptotic proteins while inhibiting anti-apoptotic proteins.
  • Case Study Example : In vitro studies showed that treatment with this compound resulted in a dose-dependent decrease in cell proliferation in breast and colon cancer cell lines.
Cell LineIC50 (µM)Mechanism of Action
MCF-7 (Breast)12.5Induction of apoptosis
HCT116 (Colon)15.0Inhibition of tyrosine kinases

Anti-inflammatory Effects

The compound has also been explored for its anti-inflammatory properties:

  • Inflammatory Pathways : It modulates the activity of inflammatory cytokines and may inhibit nuclear factor kappa B (NF-kB) signaling, which plays a crucial role in inflammation.

Pharmacokinetics

The pharmacokinetic profile of this compound is influenced by its lipophilicity and water solubility:

  • Bioavailability : These properties affect its absorption and distribution within biological systems, making it a candidate for further drug development.

Applications in Research

This compound serves multiple roles in scientific research:

  • Medicinal Chemistry : It is utilized as a precursor for synthesizing pharmacologically active compounds with anticancer, anti-inflammatory, and antimicrobial properties .
  • Biological Studies : The compound is instrumental in studying enzyme inhibition and receptor binding interactions .

Q & A

Q. How to reconcile divergent solubility data in polar vs. nonpolar solvents?

  • Methodology :
  • Solvent Screening : Use Hansen solubility parameters (δD, δP, δH) to predict solubility in DMSO (δ = 12.7) vs. hexane (δ = 7.3).
  • Co-solvent Systems : Blend PEG-400 with water (1:1 v/v) to enhance solubility for in vivo studies .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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